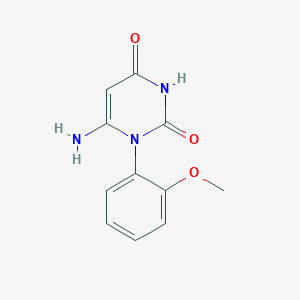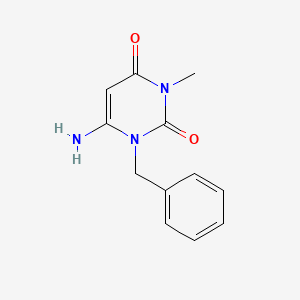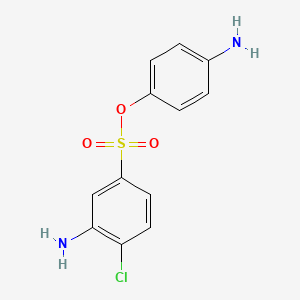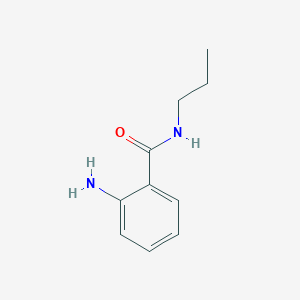
2-(Methoxycarbonyl)methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxycarbonyl group, making it a versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)methoxyphenol typically involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 2-(Methoxycarbonyl)methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, yielding 2-methoxyphenol.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: 2-Methoxyphenol.
Substitution: Various alkyl and acyl derivatives of this compound.
科学的研究の応用
2-(Methoxycarbonyl)methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of polymers, resins, and coatings, where it imparts specific properties such as thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 2-(Methoxycarbonyl)methoxyphenol involves its interaction with cellular components through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
類似化合物との比較
2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.
4-Methoxyphenol (Mequinol): Another phenolic compound used in skin depigmentation treatments.
2-Hydroxyanisole: A derivative of anisole with similar chemical reactivity.
Uniqueness: 2-(Methoxycarbonyl)methoxyphenol is unique due to its methoxycarbonyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
methyl 2-(2-hydroxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJLZPHKKRLRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368066 |
Source


|
| Record name | 2-(methoxycarbonyl)methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165380-12-1 |
Source


|
| Record name | 2-(methoxycarbonyl)methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
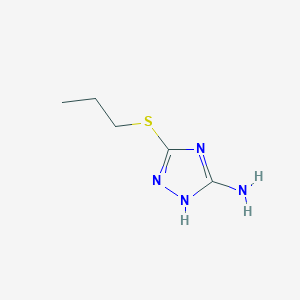
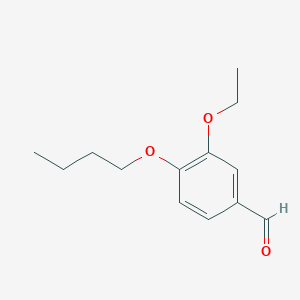
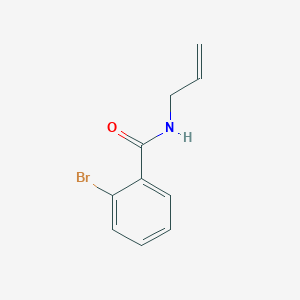
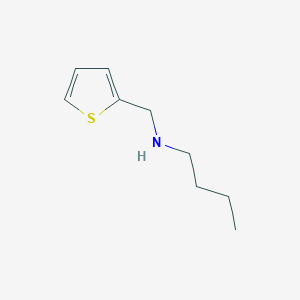
amine](/img/structure/B1270993.png)
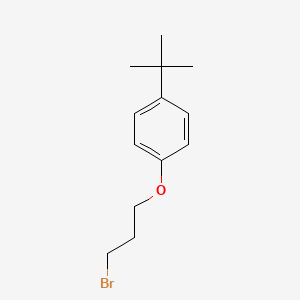
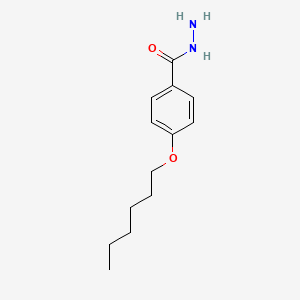
![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)

